molecular formula C11H12N2O3 B12619291 4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline CAS No. 917501-64-5

4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline

Cat. No.: B12619291
CAS No.: 917501-64-5
M. Wt: 220.22 g/mol
InChI Key: GQGUVUZKBJOCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline: is an organic compound characterized by the presence of a nitro group, an aniline moiety, and a pent-4-yn-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline can be achieved through a multi-step process. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium at 25°C for 24 hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Reduction: The major product is 4-amino-2-[(pent-4-yn-1-yl)oxy]aniline.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Properties

CAS No.

917501-64-5

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4-nitro-2-pent-4-ynoxyaniline

InChI

InChI=1S/C11H12N2O3/c1-2-3-4-7-16-11-8-9(13(14)15)5-6-10(11)12/h1,5-6,8H,3-4,7,12H2

InChI Key

GQGUVUZKBJOCBZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC1=C(C=CC(=C1)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.